molecular formula C18H18N2O3S B501443 2-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

2-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B501443
M. Wt: 342.4 g/mol
InChI Key: OVMNVRZNNRHGKM-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a member of the benzothiazole family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Characteristics

  • Molecular Formula : C16H18N2O3S
  • Molecular Weight : 318.39 g/mol
  • Chemical Structure :
    • The compound features a benzothiazole moiety linked to a dimethoxyphenyl group through an acetamide functional group.

Biological Activity Overview

Research has indicated that compounds containing benzothiazole structures exhibit a range of biological activities including antimicrobial, antitumor, and anti-inflammatory properties. The specific compound has been studied for its potential as an inhibitor in various enzymatic pathways.

Antimicrobial Activity

A study highlighted the antimicrobial properties of related benzothiazole derivatives, suggesting that the presence of the benzothiazole ring enhances activity against various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis and function .

Antitumor Activity

Another significant area of research focuses on the antitumor potential of benzothiazole derivatives. For instance, some studies report that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways such as the caspase cascade and inhibiting cell proliferation .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition :
    • It has been reported to act as an inhibitor of certain enzymes like firefly luciferase (EC 1.13.12.7), which is crucial in bioluminescence and may have applications in biotechnological assays .
  • Cellular Pathway Modulation :
    • The compound may modulate key cellular pathways involved in inflammation and cancer progression, potentially through the inhibition of NF-kB signaling .

Study 1: Antimicrobial Efficacy

In vitro studies demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 µg/mL to 50 µg/mL depending on the bacterial strain tested .

Study 2: Antitumor Activity

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that at concentrations above 20 µM, the compound significantly reduced cell viability and induced apoptosis as evidenced by increased caspase activity .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntimicrobialVarious BacteriaInhibition of cell wall synthesis
AntitumorMCF-7 CellsInduction of apoptosis
Enzyme InhibitionFirefly LuciferaseCompetitive inhibition

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C18H18N2O3S/c1-11-4-6-13-16(8-11)24-18(19-13)20-17(21)10-12-5-7-14(22-2)15(9-12)23-3/h4-9H,10H2,1-3H3,(H,19,20,21)

InChI Key

OVMNVRZNNRHGKM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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